molecular formula C21H20N2O2S2 B12151525 3-(furan-2-ylmethyl)-5,6-dimethyl-2-[(2-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one

3-(furan-2-ylmethyl)-5,6-dimethyl-2-[(2-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12151525
M. Wt: 396.5 g/mol
InChI Key: HUDUOQGQUHOORK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(furan-2-ylmethyl)-5,6-dimethyl-2-[(2-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one is a thieno[2,3-d]pyrimidin-4(3H)-one derivative characterized by:

  • Core structure: A bicyclic thieno[2,3-d]pyrimidin-4(3H)-one system.
  • Substituents:
    • A furan-2-ylmethyl group at position 2.
    • 5,6-Dimethyl groups on the fused benzene ring.
    • A 2-methylbenzylsulfanyl moiety at position 2.

This compound shares structural similarities with other thieno[2,3-d]pyrimidin-4(3H)-ones, which are studied for their diverse biological activities, including anticancer, antiviral, and enzyme inhibitory properties .

Properties

Molecular Formula

C21H20N2O2S2

Molecular Weight

396.5 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-5,6-dimethyl-2-[(2-methylphenyl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H20N2O2S2/c1-13-7-4-5-8-16(13)12-26-21-22-19-18(14(2)15(3)27-19)20(24)23(21)11-17-9-6-10-25-17/h4-10H,11-12H2,1-3H3

InChI Key

HUDUOQGQUHOORK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC4=CC=CO4

Origin of Product

United States

Preparation Methods

The synthesis of 3-(furan-2-ylmethyl)-5,6-dimethyl-2-[(2-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes .

Mechanism of Action

The mechanism of action of 3-(furan-2-ylmethyl)-5,6-dimethyl-2-[(2-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound is believed to inhibit the synthesis of essential components of the bacterial cell wall, leading to the death of the bacteria. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with key enzymes involved in bacterial metabolism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The biological and physicochemical properties of thieno[2,3-d]pyrimidin-4(3H)-ones are heavily influenced by substituents at positions 2, 3, 5, and 4. Below is a comparative analysis:

Compound Name (Substituents) Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application References
Target Compound C₂₁H₂₀N₂O₂S₂ 396.5 3-(Furan-2-ylmethyl), 5,6-dimethyl, 2-(2-methylbenzylsulfanyl) Not explicitly reported (structural focus)
3-Ethyl-5,6-dimethyl-2-[(3-trifluoromethylbenzyl)sulfanyl] C₁₈H₁₇F₃N₂OS₂ 398.47 3-Ethyl, 5,6-dimethyl, 2-(3-trifluoromethylbenzylsulfanyl) Anticancer (BET-BDII selectivity)
5,6-Dimethyl-2-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one (DNTP) C₁₄H₁₁N₃O₃S 301.32 2-(4-Nitrophenyl), 5,6-dimethyl HIV-1 reverse transcriptase inhibition
3-Allyl-5,6-dimethyl-2-(benzylsulfanyl) C₁₆H₁₆N₂OS₂ 316.44 3-Allyl, 5,6-dimethyl, 2-benzylsulfanyl Antihyperlipaemic activity
3-(Furan-2-ylmethyl)-5,6-dimethyl-2-(3-methylbenzylsulfanyl) C₂₁H₂₀N₂O₂S₂ 396.5 3-(Furan-2-ylmethyl), 5,6-dimethyl, 2-(3-methylbenzylsulfanyl) Melanin synthesis modulation
Key Observations:
  • Hydrophobic vs. Polar Substituents : The 2-methylbenzylsulfanyl group in the target compound enhances hydrophobicity (XLogP3 = 5.1) , similar to 3-trifluoromethylbenzyl derivatives . This may improve membrane permeability but reduce solubility.
  • Furan vs.
  • Biological Activity : While the target compound lacks explicit activity data, its structural analogs show:
    • Anticancer activity (BET-BDII inhibition in CRCM5484 derivatives) .
    • Melanin modulation (azepine-containing analogs increase melanin content by 20–40% in B16 cells) .
    • Enzyme inhibition (DNTP inhibits HIV-1 reverse transcriptase via binding to p51I regions) .

Structure-Activity Relationships (SAR)

  • Position 2 (Sulfanyl Group) :
    • 2-(2-Methylbenzylsulfanyl) (target compound) vs. 2-(4-nitrophenyl) (DNTP): The nitro group in DNTP enhances electron-withdrawing effects, critical for RT inhibition .
    • Bulky substituents (e.g., naphthylmethyl in CAS 618427-79-5) improve binding to hydrophobic enzyme pockets .
  • Position 3 :
    • Furan-2-ylmethyl may engage in π-π stacking or hydrogen bonding, unlike simpler alkyl groups .
  • 5,6-Dimethyl Groups : Enhance steric stability and lipophilicity, common in analogs with metabolic activity .

Biological Activity

3-(furan-2-ylmethyl)-5,6-dimethyl-2-[(2-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that exhibits a range of biological activities, particularly in the fields of antimicrobial and antiviral research. This article will delve into its biological mechanisms, research findings, and potential applications.

Molecular Formula and Weight

  • Molecular Formula: C19H16N2O3S3
  • Molecular Weight: 416.5 g/mol

Structural Features

The compound features a thieno[2,3-d]pyrimidin-4-one core, which is known for its diverse biological activities. The presence of furan and thiophene moieties enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC19H16N2O3S3
Molecular Weight416.5 g/mol
IUPAC Name3-(furan-2-ylmethyl)-5,6-dimethyl-2-[(2-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one

Antimicrobial Properties

Research indicates that thieno[2,3-d]pyrimidin-4-one derivatives possess significant antimycobacterial activity. This compound has shown promising results against various strains of bacteria, suggesting its potential as an antimicrobial agent.

The exact mechanism of action for this compound remains largely undefined; however, it is hypothesized to interfere with bacterial cell wall synthesis or inhibit essential metabolic pathways. Such mechanisms are common among similar heterocyclic compounds.

Antiviral Activity

Preliminary studies suggest that derivatives of thieno[2,3-d]pyrimidin may exhibit antiviral properties. For instance, compounds in this class have been noted to inhibit viral RNA polymerase activity, which is crucial for viral replication.

Case Studies

  • Study on Antiviral Efficacy : A study demonstrated that related compounds significantly inhibited the activity of RNA polymerase in vitro, showcasing IC50 values ranging from 0.35 μM to 0.26 μM against Hepatitis C virus (HCV) NS5B polymerase .
  • Cytotoxicity Assessment : In cell line studies, the compound exhibited low cytotoxicity while maintaining antiviral efficacy, indicating a favorable therapeutic window for further development .

Other Biological Activities

Emerging research points to additional biological activities including:

  • Anticancer Effects : Some derivatives have shown cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties : The compound may also modulate inflammatory pathways based on preliminary findings.

Synthesis and Chemical Reactions

The synthesis of 3-(furan-2-ylmethyl)-5,6-dimethyl-2-[(2-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions:

  • Formation of the Thieno[2,3-d]pyrimidin Core : This can be achieved through condensation reactions involving thiophene derivatives.
  • Alkylation with Furan Derivatives : The introduction of the furan moiety is accomplished via nucleophilic substitution reactions.
  • Sulfanylation Step : The final product formation involves attaching the sulfanyl group through appropriate coupling reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.